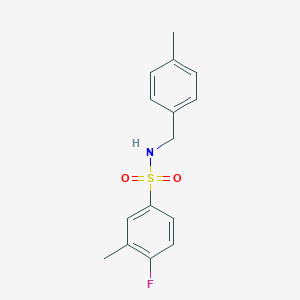![molecular formula C13H18Cl2N2O3S B275458 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide, also known as DCPIB, is a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation, and their dysfunction has been linked to a variety of diseases, including cancer, ischemia, and cystic fibrosis. DCPIB has been widely used in scientific research to study the physiological and pathological functions of VRACs.
Mecanismo De Acción
2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide inhibits VRACs by binding to a specific site on the channel protein. The binding of 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide to VRACs results in a conformational change of the channel protein, which prevents the flow of ions through the channel. This inhibition of VRACs leads to a decrease in cell volume regulatory capacity, which can have a variety of physiological and pathological consequences.
Biochemical and Physiological Effects:
2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of VRACs by 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to reduce cancer cell migration and invasion, prevent neuronal cell death, and reduce ischemic brain injury. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has also been shown to affect the immune system and the respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in lab experiments is its selectivity for VRACs. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide does not affect other ion channels, which allows researchers to specifically study the role of VRACs in various cellular processes. Another advantage of 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its ability to penetrate cell membranes, which allows it to inhibit VRACs in both intracellular and extracellular compartments.
One limitation of using 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide in lab experiments is its potential toxicity. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings. Another limitation of 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide is its relatively low potency compared to other VRAC inhibitors, which can make it less effective in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. One direction is to investigate the role of VRACs in other disease states, such as cystic fibrosis and cardiovascular disease. Another direction is to develop more potent and selective VRAC inhibitors, which could have therapeutic potential in a variety of disease states. Finally, further studies are needed to elucidate the molecular mechanisms underlying the physiological and pathological functions of VRACs.
Métodos De Síntesis
2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide can be synthesized using a straightforward three-step procedure. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(morpholin-4-yl)propylamine to yield the intermediate 2,5-dichloro-N-(3-(morpholin-4-yl)propyl)benzenesulfonamide. The second step involves the reaction of the intermediate with triethylamine to yield the final product, 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide. The third step involves purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used extensively in scientific research to study the physiological and pathological functions of VRACs. VRACs are involved in a variety of cellular processes, including cell volume regulation, cell proliferation, and apoptosis. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has been used to investigate the role of VRACs in cancer cell migration and invasion, neuronal cell death, and ischemic brain injury. 2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide has also been used to study the effects of VRACs on the immune system and the respiratory system.
Propiedades
Fórmula molecular |
C13H18Cl2N2O3S |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H18Cl2N2O3S/c14-11-2-3-12(15)13(10-11)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2 |
Clave InChI |
GPYSDVMDFYKFTC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
C1COCCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)


![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)

![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
